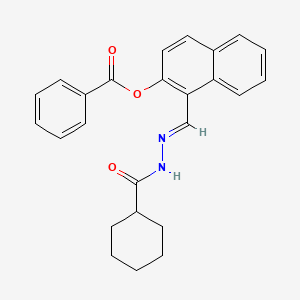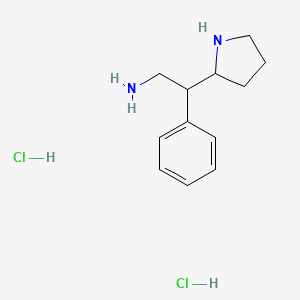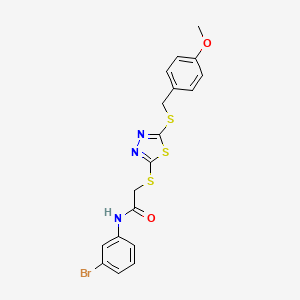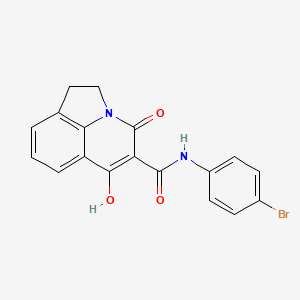
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura única que incluye un núcleo de pirroloquinolina, que es conocido por su actividad biológica y sus potenciales beneficios terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de pirroloquinolina, seguido de la introducción de los grupos bromofenilo e hidroxilo. Los pasos clave incluyen:
Formación del Núcleo de Pirroloquinolina: Este paso involucra la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Bromación: La introducción del grupo bromofenilo se logra mediante sustitución aromática electrófila utilizando bromo o un agente bromante.
Hidroxilación: El grupo hidroxilo se introduce mediante reacciones de sustitución nucleófila u oxidación.
Amidación: El paso final involucra la formación del grupo carboxamida mediante la reacción del derivado del ácido carboxílico con una amina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo, la síntesis asistida por microondas y los procesos catalíticos para aumentar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo bromofenilo puede sufrir una sustitución nucleófila para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Uso potencial como compuesto líder para desarrollar nuevos fármacos que se dirijan a enzimas o receptores específicos.
Farmacología: Investigación de su actividad biológica y potencial terapéutico en el tratamiento de enfermedades como el cáncer, la inflamación y los trastornos neurológicos.
Ciencia de los Materiales: Exploración de sus propiedades para su uso en electrónica orgánica, sensores y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida implica la interacción con objetivos moleculares específicos, como enzimas, receptores o canales iónicos. El compuesto puede inhibir o activar estos objetivos, lo que lleva a la modulación de las vías celulares y las respuestas biológicas. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
Análogos de N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida: Compuestos con estructuras similares pero diferentes sustituyentes.
Derivados de pirroloquinolina: Compuestos que comparten el núcleo de pirroloquinolina pero con variaciones en los grupos funcionales.
Unicidad
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihidro-4H-pirrolo(3,2,1-IJ)quinolina-5-carboxamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas potenciales.
Propiedades
Fórmula molecular |
C18H13BrN2O3 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3/c19-11-4-6-12(7-5-11)20-17(23)14-16(22)13-3-1-2-10-8-9-21(15(10)13)18(14)24/h1-7,22H,8-9H2,(H,20,23) |
Clave InChI |
ZMZIZYPAPHFYAW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


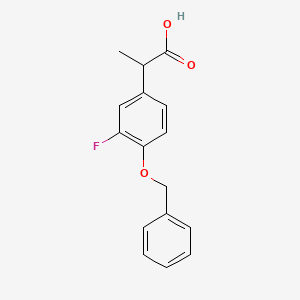

![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
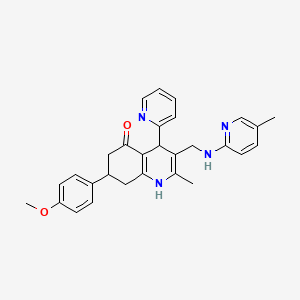
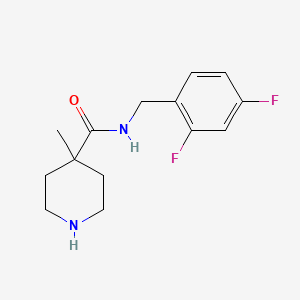
![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
